molecular formula C12H19NO3 B8076972 (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate CAS No. 2007916-33-6

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Cat. No.: B8076972
CAS No.: 2007916-33-6
M. Wt: 225.28 g/mol
InChI Key: RZIAPDLSMGOQFH-JTQLQIEISA-N
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Description

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is an organic compound that belongs to the class of esters It features a cyclopentanecarboxamido group attached to a pent-4-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Elevated temperatures around 60-80°C to facilitate the reaction.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the pent-4-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) for nucleophilic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The cyclopentanecarboxamido group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(cyclopentanecarboxamido)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

    Ethyl 2-(cyclopentanecarboxamido)pent-4-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(cyclohexanecarboxamido)pent-4-enoate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is unique due to the presence of the cyclopentanecarboxamido group and the double bond in the pent-4-enoate moiety. These structural features confer specific reactivity and potential biological activity that distinguish it from similar compounds .

Properties

IUPAC Name

methyl (2S)-2-(cyclopentanecarbonylamino)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-6-10(12(15)16-2)13-11(14)9-7-4-5-8-9/h3,9-10H,1,4-8H2,2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIAPDLSMGOQFH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)NC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC=C)NC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154510
Record name 4-Pentenoic acid, 2-[(cyclopentylcarbonyl)amino]-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007916-33-6
Record name 4-Pentenoic acid, 2-[(cyclopentylcarbonyl)amino]-, methyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007916-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenoic acid, 2-[(cyclopentylcarbonyl)amino]-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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